The key feature of tris(trimethylsilyl)methane is its central carbon atom bonded to three bulky trimethylsilyl groups [(CH3)3Si], each containing three methyl groups. This creates a highly crowded tetrahedral geometry around the central carbon. The silicon-carbon bonds are longer than the typical carbon-carbon bonds, allowing the molecule to exist despite the steric hindrance.
Tris(trimethylsilyl)methane can be synthesized by the reaction of methylmagnesium chloride (MeMgCl) with chlorotrimethylsilane (ClSiMe3) [].
3 ClSiMe3 + MeMgCl → (Me3Si)3CH + 3 MgCl2
A notable reaction involving tris(trimethylsilyl)methane is its conversion to tris(trimethylsilyl)methyllithium, also known as trisyllithium, by treatment with methyllithium (MeLi) []. Trisyllithium is a valuable reagent due to its strong basicity and steric bulk.
(Me3Si)3CH + MeLi → (Me3Si)3CLi + CH4
Tris(trimethylsilyl)methane can participate in various reactions depending on the reaction conditions. These can include:
Several methods exist for synthesizing tris(trimethylsilyl)methane:
Tris(trimethylsilyl)methane finds applications across various fields:
Research indicates that tris(trimethylsilyl)methane interacts with various radicals and reagents. Its radical reactivity has been compared with other silanes, revealing that it has a moderate reactivity profile. Studies have shown that its C-H bonds are relatively strong, limiting its effectiveness in certain radical-mediated reactions .
Tris(trimethylsilyl)methane shares structural and functional similarities with several other silanes. Here are some comparable compounds:
Compound Name | Formula | Unique Features |
---|---|---|
Tris(trimethylsilyl)silane | More reactive towards radicals due to additional silicon atoms. | |
Tris(trimethylsilyl)germane | Exhibits different reactivity patterns due to germanium's properties. | |
Trimethylsilane | Simpler structure but widely used as a silating agent. |
The uniqueness of tris(trimethylsilyl)methane lies in its combination of three trimethylsilyl groups attached to a central carbon atom, which provides distinct reactivity and stability compared to these similar compounds .
Irritant